N-Acetyl Sulfapyridine
Overview
Description
. This compound is characterized by its unique structure, which includes a pyridinylamino group attached to a sulfonylphenyl moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Acetylsulfapyridine, also known as N-Acetyl Sulfapyridine, is a metabolite of sulfasalazine, a drug used to treat inflammatory diseases such as ulcerative colitis and rheumatoid arthritis .
Mode of Action
It is thought to inhibit various inflammatory molecules . Research has found that sulfasalazine and its metabolites, including Acetylsulfapyridine, can inhibit leukotrienes and prostaglandins .
Biochemical Pathways
Acetylsulfapyridine is a metabolite of sulfasalazine, which is metabolized by intestinal bacteria into mesalazine and sulfapyridine . These two compounds carry out the main pharmacological activity of sulfasalazine . It’s also been demonstrated that Acetylsulfapyridine can transform back into its parent compound, sulfapyridine .
Pharmacokinetics
The acetylation rate to Acetylsulfapyridine is genetically controlled . A therapeutic range of 20–50μg total sulfapyridine per ml was postulated . The concentrations of Acetylsulfapyridine varied depending on the phenotype between 5 and 15μg/ml .
Result of Action
It is believed to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases .
Action Environment
The action of Acetylsulfapyridine can be influenced by environmental factors. For instance, aerobic transformation in effluent wastewater was simulated using aerated fixed-bed bioreactors, and it was found that Acetylsulfapyridine was fully degraded after 32 days of the experiment .
Biochemical Analysis
Biochemical Properties
Acetylsulfapyridine plays a role in biochemical reactions, particularly in the context of drug metabolism. The acetylation of sulfapyridine to Acetylsulfapyridine is a genetically controlled process
Cellular Effects
The effects of Acetylsulfapyridine on various types of cells and cellular processes are not well-studied. It is known that the parent compound, sulfapyridine, and its metabolites can have impacts on cell function. For instance, the therapeutic range of total sulfapyridine (including Acetylsulfapyridine) in plasma has been postulated to be 20–50μg/ml .
Temporal Effects in Laboratory Settings
It has been observed that Acetylsulfapyridine can be fully degraded after 32 days in an aerobic transformation experiment in effluent wastewater .
Metabolic Pathways
Acetylsulfapyridine is involved in the metabolic pathway of sulfapyridine acetylation
Preparation Methods
The synthesis of Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- involves several steps. One common method includes the reaction of 2-aminopyridine with 4-chlorobenzenesulfonyl chloride to form the intermediate 2-(4-chlorobenzenesulfonylamino)pyridine. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- is widely used in scientific research due to its versatile applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- can be compared with other benzenesulfonamides, such as:
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity . The unique combination of the pyridinylamino and sulfonylphenyl groups in Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- contributes to its distinct properties and applications.
Properties
IUPAC Name |
N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLYVXPHAQLXFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066453 | |
Record name | Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19077-98-6 | |
Record name | Acetylsulfapyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19077-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylsulfapyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(2-pyridylsulphamoyl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLSULFAPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM4B5MZJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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